![molecular formula C17H18N4O3 B2656714 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034551-16-9](/img/structure/B2656714.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. The presence of both furan and pyrazole rings in its structure contributes to its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves the formation of the core furan and pyrazole structures, followed by their integration into the benzo[d]isoxazole framework. Key steps include:
Formation of the furan ring: : Starting from appropriate diene and dienophile compounds via a Diels-Alder reaction.
Pyrazole synthesis: : Using hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.
Integration: : Coupling the furan and pyrazole derivatives with benzo[d]isoxazole intermediates using carboxamide linkages.
Industrial Production Methods
Industrial synthesis might involve optimization of reaction conditions to maximize yield and purity, utilizing catalytic processes and high-throughput screening techniques. The focus is often on scalable methods that ensure consistent quality and economic feasibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the furan ring, resulting in oxidative cleavage or formation of hydroxy derivatives.
Reduction: : Selective reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the carboxamide group, allowing modifications to the functional groups attached.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, ozone, or potassium permanganate.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Ammonia, primary amines, or alcohols.
Major Products
Oxidation products: : Hydroxyfurans or diketone derivatives.
Reduction products: : Dihydropyrazole derivatives.
Substitution products: : Amide derivatives with modified side chains.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has a plethora of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its role in various biochemical pathways.
Medicine: : Explored for its potential therapeutic effects, particularly as an anti-inflammatory or antimicrobial agent.
Industry: : Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The compound interacts with specific molecular targets, potentially including enzymes and receptors involved in inflammatory and microbial pathways. The exact mechanism involves binding to active sites, altering the function and activity of these biomolecules, and thereby exerting its biological effects.
Comparison with Similar Compounds
Compared to structurally similar compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to the unique combination of its furan and pyrazole rings, which confer distinct biological and chemical properties.
Similar Compounds
Furan derivatives: : Compounds with varying substituents on the furan ring.
Pyrazole derivatives: : Molecules containing pyrazole rings with different functional groups.
Benzo[d]isoxazole derivatives: : Similar core structure with different side chains or functional modifications.
What part of this interests you the most?
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(16-13-4-1-2-5-15(13)24-20-16)18-7-8-21-11-12(10-19-21)14-6-3-9-23-14/h3,6,9-11H,1-2,4-5,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDZBIXJDLVGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)
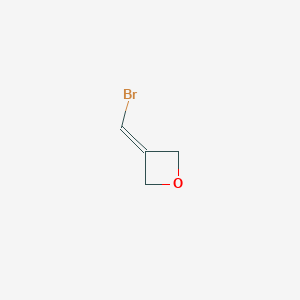
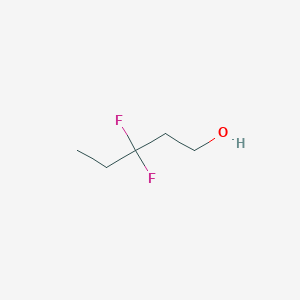
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2656637.png)
![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)
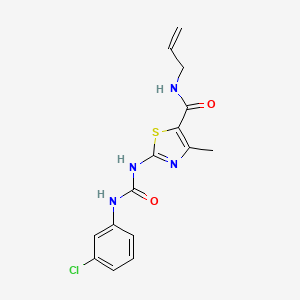
![1-(4-chlorophenyl)-3-{[(prop-2-en-1-yl)carbamothioyl]amino}urea](/img/structure/B2656644.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2656645.png)
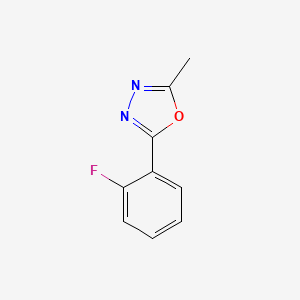
![8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656647.png)
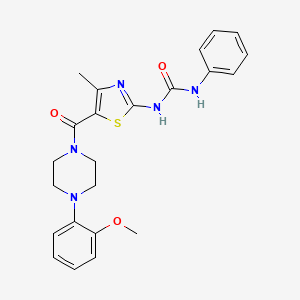
![N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2656650.png)
